molecular formula C11H15N3O B15059611 2-(2-(Methylamino)pyridin-3-yl)pyrrolidine-1-carbaldehyde

2-(2-(Methylamino)pyridin-3-yl)pyrrolidine-1-carbaldehyde

Cat. No.: B15059611
M. Wt: 205.26 g/mol
InChI Key: FHSHWGXNNHVZDQ-UHFFFAOYSA-N
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Description

2-(2-(Methylamino)pyridin-3-yl)pyrrolidine-1-carbaldehyde is a chemical compound of significant interest in medicinal chemistry and drug discovery research. It features a pyrrolidine ring, a saturated nitrogen heterocycle that is a privileged scaffold in FDA-approved pharmaceuticals . The pyrrolidine ring is highly valued for its three-dimensional, non-planar structure, which allows for extensive exploration of pharmacophore space and can contribute positively to a molecule's solubility and other ADME (Absorption, Distribution, Metabolism, and Excretion) properties . This compound is functionally complex, incorporating both a pyridine subunit and a reactive aldehyde group. The aldehyde moiety is a versatile synthetic handle, enabling further chemical modifications and derivatization to create diverse libraries of compounds for biological screening . The presence of a chiral center on the pyrrolidine ring means researchers can investigate how different stereoisomers interact with enantioselective biological targets, a critical consideration for developing selective drug candidates with optimized safety and efficacy profiles . While the specific biological profile of this exact molecule is an area of active research, its molecular architecture suggests potential as a key intermediate in the synthesis of molecules targeting a range of human diseases. Researchers can leverage this compound to develop novel entities for probing biochemical pathways or as a building block for potential therapeutic agents. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic uses.

Properties

Molecular Formula

C11H15N3O

Molecular Weight

205.26 g/mol

IUPAC Name

2-[2-(methylamino)pyridin-3-yl]pyrrolidine-1-carbaldehyde

InChI

InChI=1S/C11H15N3O/c1-12-11-9(4-2-6-13-11)10-5-3-7-14(10)8-15/h2,4,6,8,10H,3,5,7H2,1H3,(H,12,13)

InChI Key

FHSHWGXNNHVZDQ-UHFFFAOYSA-N

Canonical SMILES

CNC1=C(C=CC=N1)C2CCCN2C=O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-(Methylamino)pyridin-3-yl)pyrrolidine-1-carbaldehyde typically involves multi-step organic reactions. One common method includes the reaction of 2-aminopyridine with an appropriate aldehyde under controlled conditions to form the desired product. The reaction conditions often involve the use of solvents like toluene and catalysts such as iodine and tert-butyl hydroperoxide (TBHP) to promote the formation of the pyrrolidine ring .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(2-(Methylamino)pyridin-3-yl)pyrrolidine-1-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid.

    Reduction: The aldehyde group can be reduced to a primary alcohol.

    Substitution: The methylamino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Reagents like alkyl halides or acyl chlorides under basic conditions.

Major Products Formed

    Oxidation: Formation of 2-(2-(Methylamino)pyridin-3-yl)pyrrolidine-1-carboxylic acid.

    Reduction: Formation of 2-(2-(Methylamino)pyridin-3-yl)pyrrolidine-1-methanol.

    Substitution: Formation of various substituted derivatives depending on the reagents used.

Scientific Research Applications

2-(2-(Methylamino)pyridin-3-yl)pyrrolidine-1-carbaldehyde has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(2-(Methylamino)pyridin-3-yl)pyrrolidine-1-carbaldehyde involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analog: N-(2-chloro-6-((3-(hydroxymethyl)pyrrolidin-1-yl)methyl)pyridin-3-yl)pivalamide

This compound, cataloged in Pyridine Derivatives and Their Structures (2017), shares a pyridine-pyrrolidine scaffold but differs in substituents:

  • Pyridine substitutions : A chloro group at the 2-position and a pivalamide (-NHC(O)C(CH₃)₃) at the 3-position.
  • Pyrrolidine modifications : A hydroxymethyl (-CH₂OH) group replaces the carbaldehyde (-CHO) in the target compound.
Key Differences:
Property 2-(2-(Methylamino)pyridin-3-yl)pyrrolidine-1-carbaldehyde N-(2-chloro-6-((3-(hydroxymethyl)pyrrolidin-1-yl)methyl)pyridin-3-yl)pivalamide
Pyridine Substitution Methylamino (-NHCH₃) at 2-position Chloro (-Cl) at 2-position, pivalamide at 3-position
Pyrrolidine Group Carbaldehyde (-CHO) at 1-position Hydroxymethyl (-CH₂OH) at 3-position
Polarity Higher (due to -CHO and -NHCH₃) Lower (hydrophobic pivalamide dominates)
Potential Applications Amine-aldehyde interactions for covalent binding Hydroxyl group enables solubility; pivalamide enhances metabolic stability

The carbaldehyde group in the target compound may facilitate covalent interactions with biological targets (e.g., via Schiff base formation), whereas the hydroxymethyl and pivalamide groups in the analog prioritize solubility and stability .

Functional Analog: Pittsburgh Compound-B (PIB)

While structurally distinct (PIB is a benzothiazole derivative), PIB shares a functional similarity in targeting amyloid aggregates, as demonstrated in Alzheimer’s disease (AD) imaging .

Comparative Pharmacological Data:
Parameter 2-(2-(Methylamino)pyridin-3-yl)pyrrolidine-1-carbaldehyde (Hypothetical) Pittsburgh Compound-B (PIB)
Target Affinity Unknown (theoretical amyloid binding) High for β-amyloid plaques
Cortical Retention Not studied 1.94-fold increase in AD patients vs. controls
Diagnostic Utility Unverified Validated for PET imaging in AD
Metabolic Stability Likely moderate (aldehyde group may react) High (slow clearance in amyloid-rich regions)

The target compound’s pyrrolidine-carbaldehyde group could theoretically enhance blood-brain barrier penetration compared to PIB’s benzothiazole structure, but this requires empirical validation .

Biological Activity

2-(2-(Methylamino)pyridin-3-yl)pyrrolidine-1-carbaldehyde is a complex organic compound with the molecular formula C11H15N3OC_{11}H_{15}N_{3}O. It features a pyrrolidine ring, a pyridine moiety, and an aldehyde functional group, which contribute to its potential biological activities. The structural characteristics of this compound suggest possible interactions with various biological macromolecules, including enzymes and receptors, making it a subject of interest in medicinal chemistry.

Chemical Structure

The chemical structure of 2-(2-(Methylamino)pyridin-3-yl)pyrrolidine-1-carbaldehyde can be depicted as follows:

Chemical Structure C11H15N3O\text{Chemical Structure }\quad \text{C}_{11}\text{H}_{15}\text{N}_{3}\text{O}

Potential Therapeutic Applications

Research indicates that 2-(2-(Methylamino)pyridin-3-yl)pyrrolidine-1-carbaldehyde may exhibit various biological activities, particularly in the areas of anti-inflammatory and anticancer properties. Its structural components suggest potential interactions with biological targets that could modulate enzyme activity and receptor binding.

Key Findings from Studies

  • Inhibition of Fibroblast Growth Factor Receptor (FGFR4) : This compound has shown significant biological activity as an inhibitor of FGFR4, which is crucial in several cancers and metabolic disorders.
  • Antimicrobial Activity : Similar compounds have demonstrated antibacterial and antifungal properties, suggesting that this compound may also possess such activities.

Comparative Analysis with Similar Compounds

Compound NameStructural FeaturesUnique Aspects
Pyrrolidine-2-oneContains a pyrrolidine ringLess complex than 2-(2-(Methylamino)pyridin-3-yl)
2-(Pyridin-2-yl)pyrimidine derivativesFeatures a pyridine ringDifferent functional groups lead to varied properties
4-Methylpyridin-3-aminesContains methylated pyridine structuresPotentially different biological activities

The unique combination of functional groups in 2-(2-(Methylamino)pyridin-3-yl)pyrrolidine-1-carbaldehyde may provide distinct chemical and biological properties compared to these similar compounds.

Studies on the interactions of this compound with biological targets are crucial for understanding its mechanism of action. Preliminary research suggests that it may influence various biological pathways through modulation of protein interactions involved in cell signaling and growth.

Case Studies and Experimental Data

  • In Vitro Studies : Preliminary in vitro studies have indicated that compounds with similar structures exhibit significant antimicrobial activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli.
    • Minimum Inhibitory Concentration (MIC) values for related compounds ranged from 0.00390.0039 to 0.0250.025 mg/mL against S. aureus.
  • In Vivo Studies : Further investigations are needed to assess the in vivo efficacy of 2-(2-(Methylamino)pyridin-3-yl)pyrrolidine-1-carbaldehyde, particularly regarding its pharmacokinetics and metabolic stability.

Q & A

Q. How can I optimize the synthesis of 2-(2-(Methylamino)pyridin-3-yl)pyrrolidine-1-carbaldehyde to improve yield and purity?

  • Methodological Answer : The compound can be synthesized via nucleophilic substitution or condensation reactions. A validated approach involves reacting 2-fluoropyridine derivatives with pyrrolidine precursors in polar aprotic solvents (e.g., DMF) under reflux (150°C for 20 hours) with potassium carbonate as a base. Monitor reaction progress using TLC (ethyl acetate/hexane, 1:1) and purify via column chromatography. A reported yield of 93% was achieved using this method, with purity confirmed by ¹H NMR and elemental analysis .

Q. What analytical techniques are recommended for characterizing this compound?

  • Methodological Answer : Use ¹H NMR (in DMSO-d₆) to confirm the aldehyde proton resonance (~10.01 ppm) and pyridine/pyrrolidine ring protons. Elemental analysis (e.g., %N: calculated 7.99% vs. observed 7.5%) helps verify purity. For advanced structural confirmation, employ 2D NMR (COSY, HSQC) or X-ray crystallography if single crystals are obtainable .

Q. What safety precautions are essential when handling this compound?

  • Methodological Answer : Classified as acutely toxic and a skin/eye irritant. Use PPE (gloves, goggles), work in a fume hood, and avoid dust formation. Store in airtight containers at 2–8°C to prevent degradation. In case of exposure, rinse skin/eyes with water and seek medical attention .

Advanced Research Questions

Q. How can researchers resolve contradictory spectroscopic data during structural elucidation?

  • Methodological Answer : Contradictions in NMR or mass spectra may arise from impurities or tautomerism. Cross-validate with high-resolution mass spectrometry (HRMS) and 2D NMR to distinguish between isomers. For example, compare NOESY correlations to confirm spatial arrangements of substituents. If ambiguity persists, recrystallize the compound and re-analyze .

Q. How does the compound’s stability vary under different storage conditions?

  • Methodological Answer : The aldehyde group is prone to oxidation and hygroscopic degradation. Stability studies show decomposition within 6 months under ambient conditions. Store under inert gas (argon) at 2–8°C, and monitor via periodic HPLC analysis. Degradation products include carboxylic acid derivatives (via oxidation) and Schiff bases (via reaction with amines) .

Q. What mechanistic insights explain by-product formation during synthesis?

  • Methodological Answer : By-products like N-alkylated pyrrolidines or dimeric adducts may form due to competing nucleophilic attack. Optimize reaction stoichiometry (e.g., 1:1.1 molar ratio of amine to aldehyde) and solvent polarity (DMF > DCM) to suppress side reactions. Microwave-assisted synthesis (e.g., 100°C for 1 hour) can enhance selectivity by accelerating desired pathways .

Q. How can computational modeling aid in predicting the compound’s reactivity?

  • Methodological Answer : Use DFT calculations (B3LYP/6-31G*) to map electron density on the pyridine and aldehyde moieties, predicting sites for nucleophilic/electrophilic attacks. Molecular docking studies can simulate interactions with biological targets (e.g., enzymes), guiding structural modifications for enhanced activity .

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